Cas no 186700-09-4 ((-)-2-[14-[4(E)-Hexenoyl]-18-[6(E)-octenyl]-3,7,9-trioxo-2,8,15-trioxapentacyclo[10.3.3.0(1,11).0(4,16).0(6,10)]octadeca-6(10),16-dien-4-yl]acetic acid)

(-)-2-[14-[4(E)-Hexenoyl]-18-[6(E)-octenyl]-3,7,9-trioxo-2,8,15-trioxapentacyclo[10.3.3.0(1,11).0(4,16).0(6,10)]octadeca-6(10),16-dien-4-yl]acetic acid structure
186700-09-4 structure
Product Name:(-)-2-[14-[4(E)-Hexenoyl]-18-[6(E)-octenyl]-3,7,9-trioxo-2,8,15-trioxapentacyclo[10.3.3.0(1,11).0(4,16).0(6,10)]octadeca-6(10),16-dien-4-yl]acetic acid
N.o CAS:186700-09-4
MF:C31H36O9
MW:552.612150192261
CID:1378857
Update Time:2024-08-16

(-)-2-[14-[4(E)-Hexenoyl]-18-[6(E)-octenyl]-3,7,9-trioxo-2,8,15-trioxapentacyclo[10.3.3.0(1,11).0(4,16).0(6,10)]octadeca-6(10),16-dien-4-yl]acetic acid Propriedades químicas e físicas

Nomes e Identificadores

    • (-)-2-[14-[4(E)-Hexenoyl]-18-[6(E)-octenyl]-3,7,9-trioxo-2,8,15-trioxapentacyclo[10.3.3.0(1,11).0(4,16).0(6,10)]octadeca-6(10),16-dien-4-yl]acetic acid
    • Phomoidride B
    • CP-263114
    • (-)-(5R*,7aR*,9R*,11S*,11aS*,12S*)-12-[6(E)-Octenyl]-1,3,6-trioxo-9-[1-oxo-4(E)-hexenyl]-1,4,9,10,11,11a-hexahydro-11,5,7a-[2]propen[1]yl[3]ylidene-3H,7aH-furo[3,4-d]pyrano[2,3-b]oxocin-5(6H)-acetic acid
    • (-)-2-[14-[4(E)-Hexenoyl]-18-[6(E)-octenyl]-3,7,9-trioxo-2,8,15-trioxapentacyclo[10.3.3.0(1,11).0(4,16).0(6,10)]octadeca-6(10
    • (-)-CP 263,114
    • (-)-Phomoidride B
    • CP-263,114
    • CP 263114
    • 11,5,7a-[2]Propen[1]yl[3]ylidene-3H,7aH-furo[3,4-d]pyrano[2,3-b]oxocin-5(6H)-acetic acid, 1,4,9,10,11,11a-hexahydro-12-(6E)-6-octen-1-yl-1,3,6-trioxo-9-[(4E)-1-oxo-4-hexen-1-yl]-, (5S,7aS,9S,11R,11aR,12R)-
    • Inchi: 1S/C31H36O9/c1-3-5-7-8-9-11-12-18-14-23-30(17-24(33)34)16-20-25(28(36)38-27(20)35)26-19(18)15-22(21(32)13-10-6-4-2)39-31(23,26)40-29(30)37/h3-6,14,18-19,22,26H,7-13,15-17H2,1-2H3,(H,33,34)/b5-3+,6-4+/t18-,19+,22-,26+,30-,31+/m1/s1
    • Chave InChI: PZLSMKXFWOLXHD-LZQVYANHSA-N
    • SMILES: C/C=C/CCCCC[C@H]1[C@@H]2C[C@H](C(CC/C=C/C)=O)O[C@]34[C@@H]2C2C(OC(C=2C[C@@](C(=O)O3)(CC(O)=O)C4=C1)=O)=O

Propriedades Computadas

  • Massa Exacta: 552.23598
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 9
  • Contagem de Átomos Pesados: 40
  • XLogP3: 4.569

Propriedades Experimentais

  • Densidade: 1.32±0.1 g/cm3(Predicted)
  • Ponto de ebulição: 781.0±60.0 °C(Predicted)
  • PSA: 133.27
  • pka: 3.96±0.10(Predicted)

(-)-2-[14-[4(E)-Hexenoyl]-18-[6(E)-octenyl]-3,7,9-trioxo-2,8,15-trioxapentacyclo[10.3.3.0(1,11).0(4,16).0(6,10)]octadeca-6(10),16-dien-4-yl]acetic acid Literatura Relacionada

Fornecedores recomendados
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Nanjing Jubai Biopharm
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing Jubai Biopharm
Yunnanjiuzhen
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Yunnanjiuzhen
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.